4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is a complex organic compound with significant potential in scientific research. It belongs to a class of heterocyclic compounds characterized by the presence of nitrogen and oxygen in its structure. The compound's molecular formula is and it has a molecular weight of approximately 232.2 g/mol. Its unique structure and properties make it a subject of interest for various applications, particularly in medicinal chemistry.
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is classified as a triazole derivative due to its triazole ring structure. It is also categorized under heterocyclic compounds due to the inclusion of nitrogen and oxygen atoms in its cyclic framework.
The synthesis of 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one typically involves multi-step organic reactions that may include cyclization processes and functional group modifications.
The compound features a tricyclic system with multiple double bonds (tetraene) and a ketone functional group. The triazole ring contributes to its reactivity and biological activity.
C1COC(=O)C2=C1C=NC3=C(C=NN23)C(=O)N
.The compound can participate in various chemical reactions typical for heterocycles:
Reactions are typically performed under controlled conditions to avoid degradation of sensitive functional groups. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy are used to confirm the structure of synthesized products.
The mechanism of action for 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one involves interactions with biological targets such as enzymes or receptors:
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is primarily utilized in:
This compound represents a valuable addition to the arsenal of researchers exploring new therapeutic agents and materials with unique properties derived from its intricate molecular structure and reactivity patterns.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: